4(3H)-Pyrimidinone, 3-(1,1'-biphenyl)-2-yl-2-(methylthio)-
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Overview
Description
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- is a complex organic compound that features a pyrimidinone core substituted with a biphenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Pyrimidinone, 3-(phenyl)-2-yl-2-(methylthio)-
- 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(ethylthio)-
- 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylsulfonyl)-
Uniqueness
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl)-2-yl-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
89069-35-2 |
---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-methylsulfanyl-3-(2-phenylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-21-17-18-12-11-16(20)19(17)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
NKWLRMQSIJTFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=O)N1C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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